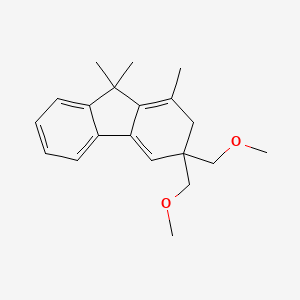
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-3,9-dihydro-2H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-3,9-dihydro-2H-fluorene is an organic compound with a complex structure It is characterized by the presence of methoxymethyl groups and a fluorene backbone, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-3,9-dihydro-2H-fluorene typically involves multiple steps. One common method includes the reaction of 1,9,9-trimethyl-3,9-dihydro-2H-fluorene with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve
Properties
CAS No. |
921628-52-6 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
3,3-bis(methoxymethyl)-1,9,9-trimethyl-2H-fluorene |
InChI |
InChI=1S/C20H26O2/c1-14-10-20(12-21-4,13-22-5)11-16-15-8-6-7-9-17(15)19(2,3)18(14)16/h6-9,11H,10,12-13H2,1-5H3 |
InChI Key |
AWTGCKDXPGMHBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(C1)(COC)COC)C3=CC=CC=C3C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


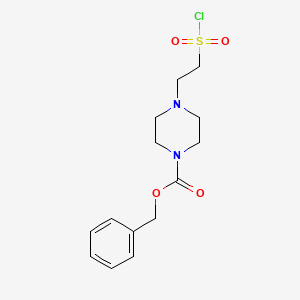
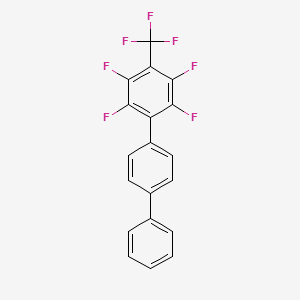
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
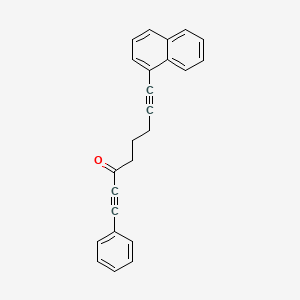

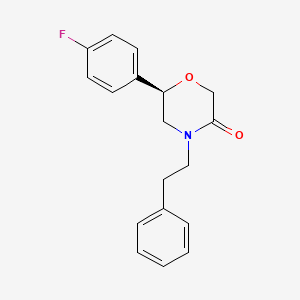

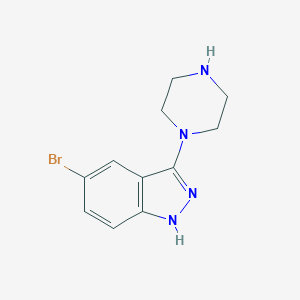
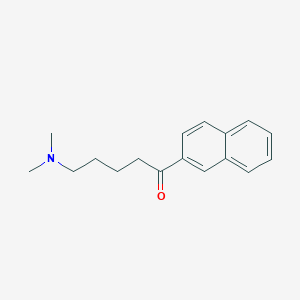
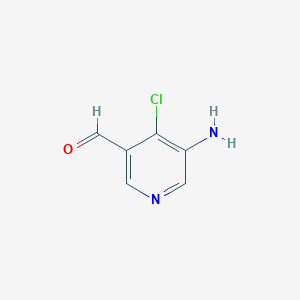
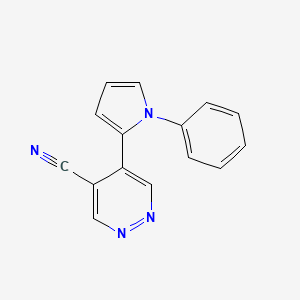
![(1S,4R)-6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12627213.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)
